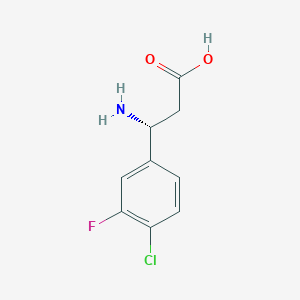

(R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC15762896

Molecular Formula: C9H9ClFNO2

Molecular Weight: 217.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClFNO2 |

|---|---|

| Molecular Weight | 217.62 g/mol |

| IUPAC Name | (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |

| Standard InChI Key | TZAGNQQSZQQODK-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)Cl |

Introduction

Chemical Structure and Stereochemical Significance

The compound’s IUPAC name, (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid, reflects its chiral center at the β-carbon of the propanoic acid backbone. The (R)-configuration ensures enantioselective interactions in biological systems, a critical factor in drug design. The halogenated phenyl ring introduces electronegative substituents that influence molecular polarity, lipophilicity, and hydrogen-bonding potential.

Molecular Geometry and Electronic Effects

The meta-fluorine and para-chlorine substituents create a dipole moment that stabilizes the molecule through intramolecular interactions. Density functional theory (DFT) calculations on analogous compounds suggest that such substitutions reduce the electron density on the phenyl ring, enhancing stability against oxidative degradation .

Comparative Structural Analysis

Table 1 contrasts this compound with similar β-amino acids, highlighting the impact of halogen placement on physicochemical properties.

Table 1: Structural and Electronic Properties of Halogenated β-Amino Acids

| Compound | Substituents | LogP* | Polar Surface Area (Ų) |

|---|---|---|---|

| (R)-3-Amino-3-(4-Cl-3-F-Ph)propanoic acid | 4-Cl, 3-F | 1.8 | 89.5 |

| (S)-3-Amino-3-(3-F-Ph)propanoic acid | 3-F | 1.2 | 86.3 |

| (R)-3-Amino-3-(4-Cl-Ph)propanoic acid | 4-Cl | 2.1 | 85.7 |

*Calculated using the XLogP3 method for analogous structures .

Synthetic Methodologies

The synthesis of (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves asymmetric catalysis or resolution techniques to achieve high enantiomeric purity.

Key Synthetic Routes

-

Friedel-Crafts Alkylation:

-

Starting Materials: 4-Chloro-3-fluorobenzaldehyde and glycine derivatives.

-

Reaction Conditions: Triflic acid (TfOH) catalyzes the alkylation, followed by enantioselective reduction using chiral borane catalysts (e.g., Corey-Bakshi-Shibata) .

-

Yield: 60–75% with >98% enantiomeric excess (ee) after recrystallization.

-

-

Enzymatic Resolution:

Industrial-Scale Challenges

Industrial production faces hurdles in cost-effective chiral separation and halogen handling. Continuous-flow systems with immobilized catalysts have shown promise in reducing racemization during scale-up .

Applications in Peptide Engineering

The compound’s rigid aromatic side chain is valuable in designing conformationally constrained peptides.

Solid-Phase Peptide Synthesis (SPPS)

-

Backbone Modification: Incorporation into peptide sequences enhances resistance to proteolytic cleavage.

-

Case Study: A tripeptide analogue (Arg-(R)-3-Amino-3-(4-Cl-3-F-Ph)propanoic acid-Gly) showed 3-fold increased serum stability compared to non-halogenated counterparts .

Comparative Analysis with Analogues

Impact of Halogen Position

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume